Amperozide (CAS 75558-90-6) is a diphenylbutylpiperazine derivative and atypical antipsychotic characterized by its potent, selective antagonism at the 5-HT2A receptor [1]. Unlike typical antipsychotics, it exhibits minimal affinity for striatal dopamine D2 receptors, thereby modulating dopamine release in the prefrontal cortex without inducing extrapyramidal symptoms[2]. In procurement contexts, it is primarily sourced as a specialized pharmacological standard for neurochemical research and as an active pharmaceutical ingredient (API) in veterinary medicine to mitigate aggression in intensively farmed swine without compromising feeding productivity [3].
Substituting Amperozide with typical butyrophenone antipsychotics (like haloperidol) or standard veterinary tranquilizers (like azaperone) fundamentally alters both in vitro assay outcomes and in vivo behavioral responses [1]. Haloperidol introduces profound D2 receptor blockade, confounding studies aimed at isolated 5-HT2A pathway modulation [2]. In veterinary applications, substituting with azaperone induces significant sedation and transiently suppresses feeding behavior, negating the productivity benefits required in agricultural procurement[3]. Amperozide’s unique mechanism—reducing agonistic behavior while preserving alertness and feeding drive—makes it non-interchangeable for specific behavioral and neuropharmacological workflows [3].
In competitive binding assays, Amperozide demonstrates a highly selective profile, exhibiting a Ki of 16 nM for 5-HT2A receptors while maintaining a low affinity for striatal D2 receptors (Ki = 540 nM) [1]. In contrast, the typical antipsychotic haloperidol acts as a potent D2 antagonist, displacing D2 radioligands at low concentrations [2]. In vivo studies confirm that Amperozide doses up to 40 mg/kg fail to displace D2 binding in the striatum, whereas haloperidol causes near-complete displacement [2].
| Evidence Dimension | Receptor binding affinity (Ki) |
| Target Compound Data | Amperozide: 5-HT2A Ki = 16 nM; D2 Ki = 540 nM |
| Comparator Or Baseline | Haloperidol: High D2 affinity (potent displacement) |
| Quantified Difference | >30-fold selectivity for 5-HT2A over D2 for Amperozide, opposite to haloperidol |
| Conditions | In vitro radioligand binding and in vivo rat cortical/striatal occupancy models |
Ensures researchers can isolate 5-HT2A-mediated responses without the confounding extrapyramidal or D2-blocking effects typical of classic antipsychotic standards.
When evaluated for mitigating aggression during pig mixing, Amperozide (1.0 mg/kg i.m.) significantly reduced total fighting time to 190.7 minutes (compared to 309.8 minutes for saline) and resulted in fewer two-pig fights (197.3 per pen) than azaperone (260.2 per pen) [1]. Crucially, while azaperone (2.2 mg/kg i.m.) induced severe sedation causing pigs to lie down within minutes, Amperozide-treated subjects remained active, maintaining essential eating and drinking behaviors [1].
| Evidence Dimension | Two-pig fight frequency and sedation onset |
| Target Compound Data | Amperozide (1.0 mg/kg): 197.3 fights/pen; active feeding maintained |
| Comparator Or Baseline | Azaperone (2.2 mg/kg): 260.2 fights/pen; rapid sedation/lying down |
| Quantified Difference | 24% reduction in two-pig fights vs azaperone, with zero sedation-induced feeding loss |
| Conditions | 48-hour continuous observation of growing-finishing pigs post-mixing |
Validates Amperozide as the superior API for veterinary procurement where the goal is stress reduction without the productivity losses associated with sedative tranquilizers.
Beyond its 5-HT2A antagonism, Amperozide acts as an effective serotonin transporter inhibitor, competing for [3H]paroxetine binding with a Ki of 49 nM [1]. This dual mechanism differentiates it from highly selective 5-HT2A antagonists like ritanserin, which lack comparable SERT affinity[1]. The combined 5-HT2A blockade and serotonin uptake inhibition allows Amperozide to uniquely modulate mesocortical dopamine release, making it a distinct baseline compound for complex psychiatric drug development [1].
| Evidence Dimension | Serotonin transporter (SERT) binding affinity (Ki) |
| Target Compound Data | Amperozide: Ki = 49 nM |
| Comparator Or Baseline | Ritanserin: Negligible SERT affinity |
| Quantified Difference | Amperozide provides nanomolar SERT inhibition alongside 5-HT2A antagonism |
| Conditions | [3H]paroxetine binding competition in synaptosomes |
Provides a unique dual-pharmacology standard for laboratories modeling atypical antipsychotic mechanisms that rely on combined receptor and transporter modulation.
Procured for injectable or feed-additive formulations designed to reduce post-mixing aggression and stress in intensively farmed pigs. Its use is directly supported by its ability to lower fighting frequency without causing the sedation and feeding suppression seen with azaperone[1].
Used as a benchmark in in vitro and in vivo assays specifically requiring potent 5-HT2A antagonism without confounding striatal D2 receptor blockade. This makes it ideal for studying mesocortical dopamine pathways where typical antipsychotics like haloperidol would introduce extrapyramidal artifacts[2].
Utilized in preclinical drug discovery workflows as a positive control for compounds aiming to combine 5-HT2A antagonism with serotonin reuptake inhibition (SERT blockade). Its nanomolar affinity for both targets provides a distinct pharmacological baseline compared to single-target agents like ritanserin [3].